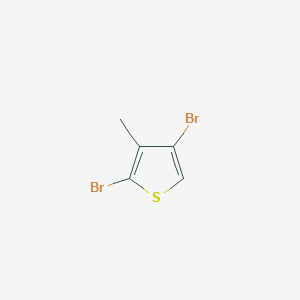

2,4-dibromo-3-methylthiophene

Description

Contextualization within Halogenated Thiophene (B33073) Chemistry Research

Halogenated thiophenes are a class of organic compounds that have garnered considerable attention in materials science and medicinal chemistry. The introduction of halogen atoms onto the thiophene ring not only serves as a handle for further chemical transformations but also influences the electronic properties of the resulting molecules. nih.gov Thiophenes themselves are electron-rich aromatic compounds, and the presence of halogens can modify their reactivity and stability. sciensage.info

The study of polyhalogenated thiophenes is particularly important as the differential reactivity of the carbon-halogen bonds allows for sequential and regioselective functionalization. thieme-connect.deacs.org For instance, the carbon-bromine bonds at the α-positions (2 and 5) of the thiophene ring are generally more reactive than those at the β-positions (3 and 4) in palladium-catalyzed cross-coupling reactions. acs.org This differential reactivity is a key principle exploited in the synthesis of complex, multi-substituted thiophene derivatives. Halogenated thiophenes are crucial intermediates in the synthesis of a variety of compounds, including arylated anthraquinones and extended π-systems. sciforum.net

Significance as a Versatile Synthetic Intermediate

The utility of 2,4-dibromo-3-methylthiophene as a synthetic intermediate lies in the ability of its two bromine atoms to participate in a variety of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the precise and controlled assembly of complex molecular architectures.

The regioselectivity of these coupling reactions is a critical aspect. The bromine at the 2-position (α-position) is typically more susceptible to oxidative addition to a palladium(0) catalyst compared to the bromine at the 4-position (β-position). This allows for selective functionalization at the 2-position, leaving the 4-position available for subsequent reactions. This stepwise functionalization is a powerful tool for creating unsymmetrically substituted thiophenes.

Key cross-coupling reactions that utilize this compound and similar dihalogenated thiophenes include:

Suzuki Coupling: This reaction involves the coupling of the brominated thiophene with an organoboron compound. It is a widely used method for forming carbon-carbon bonds. nih.govresearchgate.net

Stille Coupling: This reaction pairs the brominated thiophene with an organotin compound. It is another robust method for C-C bond formation. nih.gov

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the brominated thiophene. Organozinc compounds are often more reactive than their boron or tin counterparts. nih.govwikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between the brominated thiophene and a terminal alkyne. researchgate.netwikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the brominated thiophene with an amine. researchgate.netwikipedia.orglibretexts.org

These reactions highlight the versatility of this compound as a scaffold for building a diverse range of functional molecules. The ability to perform sequential cross-coupling reactions on polyhalogenated heterocycles is a particularly attractive strategy for creating libraries of compounds for various applications. acs.org

Overview of Major Research Domains for this compound

The unique chemical reactivity of this compound has led to its application in several cutting-edge research areas, primarily in the field of materials science and organic electronics.

Organic Electronics: Thiophene-based materials are central to the field of organic electronics due to their excellent charge transport properties and environmental stability. nih.gov this compound serves as a key building block for the synthesis of:

Conjugated Polymers: It can be used to create donor-acceptor (D-A) conjugated polymers. nih.govyoutube.comnih.gov These polymers, with alternating electron-rich (donor) and electron-poor (acceptor) units, have tunable electronic and optical properties, making them suitable for applications in organic photovoltaics (solar cells) and organic light-emitting diodes (OLEDs).

Organic Field-Effect Transistors (OFETs): The controlled synthesis of oligothiophenes and polythiophenes from precursors like this compound allows for the creation of materials with high charge carrier mobilities, a critical parameter for OFET performance.

Thieno[3,2-b]thiophene Derivatives: This fused thiophene system is a rigid and planar structure that promotes strong intermolecular interactions, leading to materials with enhanced charge transport. This compound can be a precursor in multi-step syntheses to create functionalized thieno[3,2-b]thiophenes. wikipedia.org

The ability to precisely control the structure and substitution pattern of thiophene-based materials through the use of versatile intermediates like this compound is crucial for advancing the field of organic electronics.

Structure

2D Structure

Propriétés

IUPAC Name |

2,4-dibromo-3-methylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2S/c1-3-4(6)2-8-5(3)7/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFOWVGHYFPKMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308333 | |

| Record name | 2,4-Dibromo-3-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53119-66-7 | |

| Record name | 2,4-Dibromo-3-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53119-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-3-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for 2,4 Dibromo 3 Methylthiophene

Regioselective Bromination of Thiophene (B33073) Precursors

The precise installation of bromine atoms onto the thiophene ring is paramount for the synthesis of 2,4-dibromo-3-methylthiophene. The directing effect of the methyl group and the inherent reactivity of the thiophene ring necessitate carefully controlled reaction conditions to achieve the desired 2,4-disubstitution pattern.

One-Pot Bromination/Debromination Sequences from 3-Methylthiophene (B123197)

A highly effective method for synthesizing this compound involves a one-pot, multi-step process starting from 3-methylthiophene. chemicalbook.comnih.gov This strategy first involves the exhaustive bromination of the thiophene ring to produce 2,4,5-tribromo-3-methylthiophene, followed by a selective debromination step.

The initial exhaustive bromination is typically achieved by treating 3-methylthiophene with an excess of elemental bromine. chemicalbook.com The reaction is often conducted in a solvent like glacial acetic acid with a buffering agent such as sodium acetate (B1210297) to manage the hydrogen bromide generated. chemicalbook.com The process is driven to completion by heating, ensuring the formation of the tribrominated intermediate. chemicalbook.com

Following the complete formation of 2,4,5-tribromo-3-methylthiophene, a selective debromination at the 5-position is carried out in the same reaction vessel. This is accomplished by the careful addition of a reducing agent, such as zinc dust. chemicalbook.com The zinc selectively removes the bromine atom at the α-position (C5), which is most susceptible to reduction, yielding the desired this compound. chemicalbook.comorgsyn.org This one-pot method is advantageous as it avoids the isolation of the highly brominated intermediate, streamlining the synthesis. nih.gov Distillation of the crude product yields this compound, though it may contain minor isomers like 4,5-dibromo-3-methylthiophene and 4-bromo-3-methylthiophene. chemicalbook.com

Table 1: One-Pot Synthesis of this compound

| Starting Material | Reagents | Key Steps | Product | Purity (Example) |

|---|---|---|---|---|

| 3-Methylthiophene | 1. Bromine, Acetic Acid, Sodium Acetate2. Zinc Dust, Water | 1. Exhaustive bromination to 2,4,5-tribromo-3-methylthiophene.2. Selective debromination at the 5-position. | This compound | 89% (containing 9% 4,5-dibromo and 2% 4-bromo isomers) chemicalbook.com |

Targeted Bromination Approaches using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic and heterocyclic compounds, including thiophenes. commonorganicchemistry.comwikipedia.orgontosight.ai The reactivity and selectivity of NBS can be tuned by the choice of solvent and reaction conditions, allowing for the targeted synthesis of specific brominated thiophenes. wikipedia.orgnih.gov

For the synthesis of 2,5-dibromo-3-alkylthiophenes, reacting 3-alkylthiophene with 2.2 equivalents of NBS in a mixture of acetic acid and chloroform (B151607) is a common method. acs.org Similarly, mono-bromination to 2-bromo-3-methylthiophene (B51420) can be achieved using NBS. nih.govontosight.airesearchgate.net The electron-donating methyl group directs the electrophilic bromination primarily to the adjacent C2 and C5 positions. The reaction of 3-methylthiophene with NBS can yield 2-bromo-3-methylthiophene or 2,5-dibromo-3-methylthiophene (B84023) depending on the stoichiometry of NBS used. acs.orgresearchgate.net

While direct, highly selective synthesis of this compound using only NBS is less commonly reported than the one-pot method, NBS is crucial for preparing key precursors. For instance, mono-bromination of 3-methylthiophene with NBS yields 2-bromo-3-methylthiophene, which can be a precursor for further functionalization or substitution reactions. nih.govresearchgate.net The conditions for NBS bromination, such as solvent (e.g., DMF for para-selectivity in some aromatics), can influence the regiochemical outcome. wikipedia.org

It is important to distinguish electrophilic aromatic substitution from radical bromination. When NBS is used with a radical initiator like AIBN or benzoyl peroxide, bromination occurs on the methyl side-chain, yielding 3-(bromomethyl)thiophene, rather than on the thiophene ring. testbook.comtandfonline.com

Alternative Bromination Reagents and Conditions

Beyond elemental bromine and NBS, other brominating agents have been explored for thiophene functionalization. The goal is often to find milder, more selective, or more environmentally benign reagents. google.com

One such alternative is the use of hydrobromic acid (HBr) in combination with an oxidant like hydrogen peroxide (H₂O₂). google.comrsc.org This system avoids the use of elemental bromine and can be performed without an additional organic solvent, using the thiophene substrate itself as the solvent phase. google.com This method has been reported for the bromination of 3-methylthiophene. google.com

Other specialized brominating agents include:

Pyridinium hydrobromide perbromide (PHPB) : A milder alternative to bromine. commonorganicchemistry.com

Dibromoisocyanuric acid (DBI) : A powerful brominating agent that can be more effective than NBS for certain substrates. tcichemicals.com

Tetrabutylammonium tribromide (TBATB) : Used for regioselective bromination of various aromatic compounds. acs.org

The choice of reagent and conditions, including solvent and temperature, is critical for controlling the regioselectivity of the bromination of the activated 3-methylthiophene ring. nih.govnih.gov

Functional Group Interconversion and Modification for Precursor Synthesis

This compound is a versatile intermediate that allows for selective functionalization at either the C2 or C4 position, typically through metal-halogen exchange followed by reaction with an electrophile.

Carboxylic Acid Functionalization via Grignard and Carbonylation Methodologies

A primary application of this compound is its conversion to carboxylic acid derivatives, which are valuable building blocks. nih.gov This transformation can be achieved through two main pathways: Grignard reagent formation followed by carbonation, or palladium-catalyzed carbonylation. nih.gov

Grignard Reaction and Carbonation: The difference in reactivity between the bromine atoms at the C2 (α-position) and C4 (β-position) allows for selective functionalization. The α-bromo substituent is more reactive towards magnesium, enabling the regioselective formation of a Grignard reagent at the 2-position. acs.org Treatment of this compound with an alkyl Grignard reagent like isopropylmagnesium chloride or with elemental magnesium can initiate a magnesium-bromine exchange, preferentially at the C2 position. acs.orggoogle.com

This newly formed thienyl Grignard reagent is a potent nucleophile that can react with electrophiles. libretexts.orglibretexts.org Bubbling carbon dioxide (CO₂) gas through the solution of the Grignard reagent, followed by an acidic workup, introduces a carboxylic acid group at the 2-position, yielding 4-bromo-3-methylthiophene-2-carboxylic acid. nih.govlibretexts.org

Palladium-Catalyzed Carbonylation: An alternative to the Grignard method is palladium-catalyzed carbonylation. nih.gov This reaction involves treating the dibromo-substrate with carbon monoxide (CO) gas in the presence of a palladium catalyst. This method can also introduce a carbonyl-containing group, such as an ester if the reaction is performed in an alcohol solvent, which can then be hydrolyzed to the carboxylic acid. nih.gov This approach can sometimes offer different selectivity or functional group tolerance compared to the Grignard pathway. nih.gov

Nitrile and Acid Chloride Derivative Pathways

The carboxylic acid functional group serves as a gateway to other important derivatives, such as nitriles and acid chlorides, which are key precursors for pharmaceuticals and agrochemicals. nih.gov

Acid Chlorides: 4-Bromo-3-methyl-2-thiophenecarboxylic acid, synthesized via the methods described above, can be readily converted to its corresponding acid chloride, 4-bromo-3-methyl-2-thiophenecarbonyl chloride. nih.gov This is typically achieved by treatment with a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a highly reactive intermediate suitable for a wide range of acylation reactions. nih.gov

Nitrile Derivatives: While direct cyanation of the brominated thiophene can be challenging, the nitrile group can be introduced through other synthetic routes. nih.gov For instance, an amide, which can be formed from the carboxylic acid, can be dehydrated to the corresponding nitrile. The development of robust routes to nitrile-functionalized thiophenes is an active area of research due to their utility in constructing complex heterocyclic systems. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,3-dibromo-4,5-dimethylhydantoin |

| 2,4,5-tribromo-3-methylthiophene |

| This compound |

| 2-bromo-3-methylthiophene |

| 2,5-dibromo-3-alkylthiophene |

| 2,5-dibromo-3-methylthiophene |

| 3-(bromomethyl)thiophene |

| 3-methylthiophene |

| 4,5-dibromo-3-methylthiophene |

| 4-bromo-3-methyl-2-thiophenecarbonyl chloride |

| 4-bromo-3-methylthiophene |

| 4-bromo-3-methylthiophene-2-carboxylic acid |

| Acetic acid |

| AIBN (Azobisisobutyronitrile) |

| Benzoyl peroxide |

| Bromine |

| Carbon dioxide |

| Carbon monoxide |

| Chloroform |

| Dibromoisocyanuric acid |

| Hydrogen bromide |

| Hydrogen peroxide |

| Isopropylmagnesium chloride |

| N-Bromosuccinimide (NBS) |

| Oxalyl chloride |

| Palladium |

| Pyridinium hydrobromide perbromide |

| Sodium acetate |

| Tetrabutylammonium tribromide |

| Thionyl chloride |

Chemical Reactivity and Derivatization in Research

Organometallic Transformations and Halogen Dance Phenomena

Organometallic chemistry provides powerful tools for the functionalization of 2,4-dibromo-3-methylthiophene. The bromine atoms can be selectively replaced by metals, creating highly reactive species that can then be subjected to a range of subsequent reactions.

The formation of Grignard reagents from organic halides is a fundamental transformation in organic synthesis. adichemistry.com This involves the reaction of an organic halide with magnesium metal in an etheral solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under anhydrous conditions to form an organomagnesium halide (R-MgX). adichemistry.comresearchgate.net The reaction proceeds via an oxidative insertion of magnesium between the carbon-halogen bond. adichemistry.com For this to occur, the magnesium metal often needs to be activated to remove the passivating oxide layer from its surface, which can be achieved by adding a small amount of iodine or 1,2-diiodoethane. adichemistry.com

In the context of polyhalogenated thiophenes, Grignard reagent formation can be regioselective. For instance, the treatment of 2,5-dibromo-3-alkylthiophenes with one equivalent of an alkyl or vinyl Grignard reagent leads to a magnesium-bromine exchange, also known as Grignard metathesis. acs.org This process results in a mixture of two regiochemical isomers: 2-bromo-3-alkyl-5-bromomagnesiothiophene and 2-bromomagnesio-3-alkyl-5-bromothiophene, typically in a ratio of about 85:15. acs.org This selectivity is largely independent of the specific Grignard reagent used or the reaction temperature. acs.org The resulting Grignard reagents are valuable intermediates for further reactions, such as cross-coupling processes. acs.org

The reactivity of Grignard reagents is highly dependent on temperature. harvard.edu Below 0°C, they react readily with highly reactive electrophiles like aldehydes and ketones. harvard.edu This characteristic allows for the preparation of functionalized organomagnesium reagents that contain other sensitive functional groups, provided the initial exchange reaction can be performed at low temperatures. harvard.educmu.edu

Table 1: Grignard Reagent Formation and Subsequent Reactions

| Starting Material | Reagents | Product(s) | Notes |

| 2,5-dibromo-3-alkylthiophene | 1. Alkyl or vinyl Grignard reagent (1 eq.) 2. Electrophile | Mixture of functionalized 3-alkylthiophenes | Formation of two regiochemical Grignard isomers (approx. 85:15 ratio). acs.org |

| Aryl bromides with functional groups (e.g., nitrile, ester) | 1. Activated Magnesium (Rieke Magnesium) at -78°C 2. Electrophile (e.g., PhCHO, PhCOCl) | Polyfunctionalized aromatic compounds | Low temperature allows for the stability of the functionalized Grignard reagent. cmu.edu |

| 2-bromopyridine | Mg, ethyl bromide (auxiliary reagent) | Pyridylmagnesium bromide | The resulting Grignard reagent can be reacted with ketones or esters. researchgate.net |

This table summarizes the formation of Grignard reagents from various brominated compounds and their subsequent reactions with electrophiles.

Lithiation, or halogen-lithium exchange, is another critical method for activating carbon-halogen bonds. This reaction is typically very fast, often proceeding more rapidly than proton transfer, and is kinetically controlled. harvard.edu The equilibrium of the exchange is influenced by the stability of the resulting carbanion intermediates. harvard.eduharvard.edu The use of alkyllithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), can lead to the exchange of a bromine atom for a lithium atom. harvard.edunih.gov This process is often performed at very low temperatures to control the reactivity of the highly nucleophilic organolithium species. nih.gov

A fascinating and synthetically useful phenomenon associated with the lithiation of halogenated aromatics is the "halogen dance." whiterose.ac.ukresearchgate.netresearchgate.net This involves the intramolecular rearrangement of halogen substituents on an aromatic ring. whiterose.ac.ukias.ac.in In the case of bromothiophenes, the reaction can be initiated by a strong base, leading to a cascade of isomerizations and disproportionations. ias.ac.in For example, the reaction of 2,5-dibromothiophene (B18171) can lead to the formation of 2,4-dibromothiophene (B1333396) and 2,3-dibromothiophene. ias.ac.in These reactions are thought to proceed through bromo-bridged transition states. ias.ac.in The "halogen dance" is a powerful tool for accessing substituted aromatic compounds that might be difficult to synthesize through other means. whiterose.ac.uk The process can be influenced by factors such as the solvent, temperature, and the specific base used. researchgate.net

Table 2: Lithiation and Halogen Dance Reactions of Bromothiophenes

| Starting Material | Reagents | Key Phenomena | Resulting Products |

| Bromothiophenes | LDA in THF at -86°C | Fast lithiation | Lithiated thiophene (B33073) intermediates. whiterose.ac.uk |

| 2,5-dibromothiophene | Strong base | Halogen Dance | Isomerization to 2,4-dibromothiophene and 2,3-dibromothiophene. ias.ac.in |

| Bromoheterocycles with acidic protons | i-PrMgCl and n-BuLi | Selective bromine-metal exchange | Functionalized heterocyclic compounds. nih.gov |

This table illustrates the process of lithiation and the "halogen dance" phenomenon observed in brominated thiophenes.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly using palladium and nickel, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer high selectivity and functional group tolerance, making them indispensable in modern organic synthesis.

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, in the presence of a base, to form a new carbon-carbon bond. sigmaaldrich.comyoutube.comlibretexts.orgyoutube.com This reaction is widely used due to its mild conditions, the commercial availability of many reagents, and the fact that the boronic acid reagents are generally less toxic than other organometallic coupling partners. sigmaaldrich.comnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The choice of base, solvent, and ligand for the palladium catalyst can significantly impact the reaction's efficiency and selectivity. youtube.comnih.gov

In the context of dibrominated thiophenes, such as 2,5-dibromo-3-methylthiophene (B84023) and its relatives, the Suzuki-Miyaura coupling provides a powerful method for introducing new carbon substituents at the positions of the bromine atoms. For example, 2,5-dibromothiophene can undergo a double Suzuki-Miyaura coupling to introduce two new groups. nih.gov

Palladium-catalyzed carbonylation reactions are a valuable method for introducing a carbonyl group into an organic molecule. These reactions can proceed through the activation of C-H bonds, offering a direct route to carboxylic acids and their derivatives. rsc.org

Recent advancements have shown that the direct carbonylation of thiophenes can be achieved using a Pd(OAc)₂ catalyst under a binary gas system of carbon monoxide (CO) and carbon dioxide (CO₂). rsc.org The CO serves as the carbonyl source, while the pressurized CO₂ helps to suppress the thermal decomposition of the active palladium catalyst, thus improving its durability and allowing for catalytic turnover. rsc.org This method, which can be performed with as little as 1 mol% of the palladium catalyst, leads to the formation of the corresponding thiophenecarboxylic acids in high yields. rsc.org A stoichiometric oxidant, such as p-benzoquinone, is also used to regenerate the active high-valent palladium species required for the C-H bond activation step. rsc.org

While palladium catalysts are widely used, nickel-based catalysts have emerged as a powerful and often more cost-effective alternative for various cross-coupling reactions. chemrxiv.orgrsc.org Nickel catalysts can facilitate a broad range of transformations, including the formation of carbon-carbon, carbon-sulfur, carbon-oxygen, and carbon-nitrogen bonds. chemrxiv.orgrsc.org

For instance, nickel-catalyzed cross-coupling reactions have been developed for the thiolation of aryl bromides using disulfides, a process that can be facilitated by mechanochemistry (ball milling). rsc.org This method demonstrates good functional group tolerance and broad substrate scope. rsc.org In another example, nickel-catalyzed photoredox reactions using tert-butylamine (B42293) as a bifunctional additive (acting as both a base and a ligand) have been shown to be effective for C-O and C-N bond formation. chemrxiv.org

In the synthesis of regioregular poly(3-alkylthiophenes), a nickel catalyst, specifically Ni(dppp)Cl₂, is used to polymerize the Grignard reagents formed from 2,5-dibromo-3-alkylthiophenes. acs.org This polymerization proceeds efficiently at room temperature or in refluxing THF. acs.org

Table 3: Transition Metal-Catalyzed Reactions

| Reaction Type | Catalyst System | Substrate Example | Product Type | Key Features |

| Suzuki-Miyaura Coupling | Pd(0) catalyst, base | 2,5-dibromothiophene and an organoboron reagent | Biaryl or substituted thiophene | Mild conditions, high functional group tolerance. libretexts.orgnih.gov |

| Carbonylation | Pd(OAc)₂, p-benzoquinone, CO/CO₂ | Thiophenes | Thiophenecarboxylic acids | Direct C-H bond activation, catalytic process. rsc.org |

| Thiolation | Ni catalyst, ball milling | Aryl bromides and disulfides | Aryl sulfides | Mechanochemical activation, good functional group tolerance. rsc.org |

| C-O/C-N Coupling | Ni catalyst, visible light, tert-butylamine | Phenols, anilines | Aryl ethers, aryl amines | Bifunctional additive, photoredox catalysis. chemrxiv.org |

| Polymerization | Ni(dppp)Cl₂ | Grignard reagents of 2,5-dibromo-3-alkylthiophenes | Regioregular poly(3-alkylthiophenes) | Efficient polymerization of monomeric Grignard reagents. acs.org |

This table provides an overview of various transition metal-catalyzed reactions involving brominated thiophenes and related compounds.

Electrophilic and Nucleophilic Substitution Pathways in Thiophene Ring Systems

The thiophene ring is an aromatic heterocycle that exhibits rich and diverse reactivity. Its chemistry is characterized by a high susceptibility to electrophilic aromatic substitution, surpassing even that of benzene (B151609). This enhanced reactivity is attributed to the electron-donating nature of the sulfur heteroatom, which stabilizes the cationic intermediate (a Wheland intermediate or sigma complex) formed during the reaction. libretexts.orguoanbar.edu.iq Conversely, while less common than electrophilic substitution, nucleophilic aromatic substitution (SNAr) on thiophenes is significantly more facile than on corresponding benzene analogues, particularly when the ring is substituted with good leaving groups, such as halogens, and electron-withdrawing groups. uoanbar.edu.iqnih.gov

In the specific case of This compound , the substitution pattern dictates its reactivity pathways. The thiophene ring is equipped with two bromine atoms at the C2 (alpha) and C4 (beta) positions, and an electron-donating methyl group at the C3 position. These substituents create a unique electronic environment that influences subsequent reactions.

Electrophilic Substitution:

For an electrophilic aromatic substitution reaction, the only unsubstituted position on the this compound ring is C5. The directing effects of the existing substituents determine the feasibility of a reaction at this site. The methyl group at C3 is an activating group and directs incoming electrophiles to the ortho (C2 and C4) and para (C5) positions. The bromine atoms are deactivating yet ortho- and para-directing. The C5 position is para to the C2-bromo, ortho to the C4-bromo, and "para" (relative to the C3 position) to the activating methyl group. While the bromine atoms deactivate the ring towards electrophilic attack, the convergence of directing effects from all three substituents on the C5 position would favor substitution at this site, should a sufficiently reactive electrophile be used. However, research on this compound and its isomers tends to focus on the synthetic utility of the carbon-bromine bonds rather than on further electrophilic substitution.

Nucleophilic Substitution and Cross-Coupling Pathways:

The primary route for the derivatization of this compound involves reactions where the bromine atoms act as leaving groups. This is most prominently demonstrated in metal-catalyzed cross-coupling reactions, which function as a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. While detailed research specifically on the 2,4-dibromo isomer is limited, extensive studies on the closely related isomer, 2,5-dibromo-3-methylthiophene , provide significant insight into the expected reactivity and regioselectivity. The principles observed in these studies are largely applicable to other brominated 3-methylthiophenes.

A key finding is the differential reactivity of the bromine atoms at the alpha (C2/C5) versus the beta (C4) positions. The C-Br bonds at the alpha positions are generally more reactive in cross-coupling reactions. In the case of this compound, one would anticipate higher reactivity at the C2-Br bond compared to the C4-Br bond.

Case Study: Suzuki Cross-Coupling of 2,5-Dibromo-3-methylthiophene

To illustrate the nucleophilic substitution pathway, the Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene with various arylboronic acids serves as an excellent example. researchgate.net This reaction demonstrates the selective substitution of one bromine atom, leading to the synthesis of a wide range of novel biaryl thiophene derivatives. Research indicates that the reaction proceeds with high regioselectivity, preferentially occurring at the C5 position, which is sterically less hindered than the C2 position adjacent to the methyl group. researchgate.net

The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], in the presence of a base. The catalytic cycle involves an oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the final product and regenerate the catalyst. researchgate.net

| Reactant (Arylboronic Acid) | Product | Yield (%) |

| Phenylboronic acid | 2-bromo-3-methyl-5-phenylthiophene | 61 |

| 4-Methylphenylboronic acid | 2-bromo-3-methyl-5-(p-tolyl)thiophene | 58 |

| 4-Methoxyphenylboronic acid | 2-bromo-5-(4-methoxyphenyl)-3-methylthiophene | 55 |

| 4-Chlorophenylboronic acid | 2-bromo-5-(4-chlorophenyl)-3-methylthiophene | 53 |

| 4-Nitrophenylboronic acid | 2-bromo-3-methyl-5-(4-nitrophenyl)thiophene | 49 |

| 2-Thienylboronic acid | 2-bromo-3-methyl-5-(thiophen-2-yl)thiophene | 45 |

Table 1: Examples of mono-arylated products from the Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene with various arylboronic acids. Data sourced from Rizwan, M., et al. (2018). researchgate.net

Under modified conditions, such as using a higher molar equivalent of the arylboronic acid and catalyst, double substitution can be achieved to afford 2,5-diaryl-3-methylthiophenes. researchgate.net This powerful reactivity highlights how the bromine atoms on the thiophene ring serve as versatile handles for constructing complex molecular architectures, a principle that is central to the synthetic utility of This compound and its isomers.

Applications in Advanced Materials and Polymer Chemistry

Monomer Design for Polythiophene Synthesis

The design of the monomer is a critical first step in achieving polythiophenes with desirable characteristics such as high regioregularity, specific molecular weights, and tailored functionalities. Dibromo-3-alkylthiophenes are key precursors in many polymerization strategies.

Regioregularity, specifically the head-to-tail (HT) coupling of 3-substituted thiophene (B33073) units, is paramount for creating highly ordered, crystalline polymers with enhanced charge carrier mobility and desirable optoelectronic properties. cmu.edunih.gov Irregular couplings, such as head-to-head (HH) or tail-to-tail (TT), introduce steric hindrance that forces the polymer backbone to twist, disrupting π-conjugation and diminishing the material's performance. cmu.edu Several methods have been developed to synthesize regioregular poly(3-alkylthiophenes) (P3ATs) using 2,5-dibromo-3-alkylthiophene monomers, which are structural isomers of 2,4-dibromo-3-methylthiophene.

McCullough Method: The first synthesis of highly regioregular HT-coupled P3ATs was reported by McCullough and Lowe in 1992. cmu.edunih.gov This method involves the lithiation of 2-bromo-3-alkylthiophenes at cryogenic temperatures, followed by transmetalation to form a Grignard reagent, which is then polymerized using a nickel catalyst like Ni(dppp)Cl2. cmu.edu

Rieke Method: Subsequently, Chen and Rieke developed a method using highly reactive "Rieke zinc" (Zn). cmu.edu This approach involves the selective oxidative addition of Zn to 2,5-dibromo-3-alkylthiophenes, which is then polymerized with a nickel or palladium catalyst. cmu.edu

Grignard Metathesis (GRIM) Polymerization: A significant advancement is the Grignard Metathesis (GRIM) method, which offers a more straightforward and cost-effective route to highly regioregular P3ATs. cmu.eduacs.org This technique treats a 2,5-dibromo-3-alkylthiophene monomer with a standard Grignard reagent (e.g., an alkyl or vinyl Grignard). acs.org This results in a magnesium-bromine exchange, forming two regiochemical isomers of a metalated intermediate, typically in an 85:15 ratio. acs.org Despite this isomeric mixture of intermediates, the subsequent addition of a nickel catalyst, such as Ni(dppp)Cl2, selectively polymerizes them to yield P3ATs with HT couplings often exceeding 98%. cmu.eduresearchgate.net The high regioselectivity is attributed to a combination of kinetic and thermodynamic factors arising from steric and electronic effects during the catalytic reaction. acs.org A key advantage of the GRIM method is that it can be performed at room temperature or in refluxing THF, avoiding the need for cryogenic conditions. acs.org

| Polymerization Method | Monomer Type | Key Reagents | Typical HT Regioregularity (%) | Key Advantages |

|---|---|---|---|---|

| McCullough Method | 2-bromo-3-alkylthiophene | LDA, MgBr₂·Et₂O, Ni(dppp)Cl₂ | 98-100 | First method for high regioregularity. cmu.edu |

| Rieke Method | 2,5-dibromo-3-alkylthiophene | Rieke Zinc (Zn*), Ni or Pd catalyst | High | Utilizes highly reactive zinc. cmu.edu |

| GRIM Method | 2,5-dibromo-3-alkylthiophene | Alkyl Grignard reagent, Ni(dppp)Cl₂ | >98 | Cost-effective, room temperature reaction, simple. acs.org |

Direct Arylation Polymerization (DArP) has emerged as a powerful and more atom-economical alternative to traditional cross-coupling reactions like Stille and Suzuki polymerizations for synthesizing conjugated polymers. researchgate.net DArP avoids the need for preparing organometallic monomer derivatives (like organotin or organoboron compounds), which often require harsh reagents and generate toxic byproducts. researchgate.netelsevierpure.com

The polymerization typically involves the palladium-catalyzed reaction of a C-H bond on one monomer with a C-halogen bond on another. acs.org For instance, poly(3-alkylthiophene)s can be synthesized through the DArP of 2-halo-3-alkylthiophenes. researchgate.net The reaction conditions, including the choice of palladium source (Pd(OAc)2 is common), ligand, base, and solvent, are critical for achieving high molecular weight polymers and controlling defects. researchgate.net

A known challenge with DArP for monomers like 2-bromo-3-hexylthiophene, which have β-protons on the thiophene ring, is the potential for β-defects instead of the desired α-C-H activation. researchgate.net However, research has shown that optimizing reaction conditions—such as lowering the reaction temperature, reducing the catalyst loading, and using bulky ligands or additives like neodecanoic acid—can significantly suppress these side reactions and yield P3HT with properties (regioregularity, molecular weight, melting point) that are remarkably similar to those of polymers produced via traditional methods. researchgate.net This controlled approach allows for the synthesis of ester-functionalized polythiophenes with precisely managed head-to-tail ratios, which in turn influences the material's ionization potential and optical bandgap. elsevierpure.com

The properties of polythiophenes can be finely tuned by introducing functional groups into the side chains at the 3-position of the thiophene ring. cmu.edu This functionalization can alter the polymer's solubility, processability, electronic properties, and stability, and enable its use in specific applications like sensors or water-soluble electronics. cmu.eduresearchgate.net There are two primary strategies for incorporating these functionalities:

Polymerization of Functionalized Monomers: This approach involves synthesizing the thiophene monomer with the desired functional side chain already in place, followed by polymerization. cmu.edu This method is commonly used to create polythiophenes with alkoxy side chains, which are known to lower the polymer's band gap and oxidation potential while enhancing the stability of its conducting state. cmu.edu Similarly, monomers with vinylene-linked carborane side chains have been synthesized and polymerized to improve the solubility of the resulting polythiophenes. rsc.org

Post-Polymerization Functionalization: This strategy involves first synthesizing a precursor polymer with a reactive handle in its side chain, and then chemically modifying this handle to introduce the desired functionality. cmu.edu A common precursor is highly regioregular poly[3-(6-bromohexyl)thiophene], synthesized via the GRIM method. cmu.eduresearchgate.net The bromine atom on the hexyl side chain serves as a versatile reaction site for nucleophilic substitution, allowing for the introduction of various functional groups, including:

Carboxylic acids: Created by reacting the bromo-functionalized polymer with lithiated 2,4,4-trimethyloxazoline, followed by hydrolysis. cmu.edu

Amines: Produced by reacting the precursor polymer with sodium azide (B81097) and subsequent reduction with lithium aluminum hydride (LAH). cmu.edu

Thiols: Formed by reacting the polymer with potassium thioacetate, followed by reduction with LAH. cmu.edu

This post-polymerization modification allows for the creation of a diverse library of functional polymers from a single, well-defined precursor polymer. cmu.eduresearchgate.net

Electrochemical Polymerization and Redox Behavior of Polythiophene Derivatives

Electrochemical polymerization is an alternative synthetic route that allows for the direct deposition of a conductive polymer film onto an electrode surface. dtic.mil This method is advantageous as it is often simpler to control the polymerization and deposition process. researchgate.net The resulting polymer films can be studied in situ to understand their redox behavior, which is fundamental to their function in electronic devices.

Cyclic voltammetry (CV) is a key technique used to investigate the electrochemical properties of polythiophenes, such as poly(3-methylthiophene). utexas.eduresearchgate.net By sweeping the potential applied to a polymer-coated electrode, CV reveals the potentials at which the polymer undergoes oxidation (p-doping) and reduction (n-doping).

A typical cyclic voltammogram for poly(3-methylthiophene) shows a reversible oxidation wave, where the polymer loses electrons and incorporates anions (dopants) from the electrolyte to become conductive. utexas.edu The reverse scan shows the corresponding reduction wave (dedoping), where the polymer is neutralized and returns to its less conductive state. The study of the reduced (n-doped) form of poly(3-methylthiophene) is more challenging, as it can be unstable, especially in the presence of water or acid. utexas.edu However, studies in low-temperature, non-aqueous media like liquid ammonia (B1221849) with a KCF3SO3 electrolyte have shown that chemically reversible reduction is possible. utexas.edu The CV in such media exhibits larger currents and less hysteresis compared to acetonitrile, indicating more favorable kinetics for the n-doping process. utexas.edu The rate of electrochemical polymerization can be significantly increased, and the required applied potentials lowered, by introducing a small amount of 2,2'-bithiophene (B32781) or 2,2':5',2"-terthiophene to the monomer solution during synthesis. dtic.milacs.org

The stability of polythiophene films is a critical factor for their practical application in devices, which often operate in diverse and potentially harsh environments. The degradation of these polymers can occur through several mechanisms, including thermal and environmental pathways.

Thermogravimetric analysis (TGA) of electrochemically prepared polythiophene doped with BF4- reveals a two-step degradation process. ias.ac.in The first step, occurring between 70°C and 260°C, involves the loss of the dopant anion. ias.ac.in The second step is the degradation of the polymer backbone itself. ias.ac.in While more stable than polyacetylene, polythiophenes are susceptible to oxygen, which can lead to degradation reactions involving additions to the C-C bonds and chain scission. ias.ac.in

For applications in organic photovoltaics, the stability of films like poly(3-hexylthiophene) (P3HT) is crucial. researchgate.net Exposure to light and air can cause significant degradation. researchgate.net The electrical properties can also be sensitive to the environment. For instance, while doping P3HT with ferric chloride (FeCl3) dramatically decreases its electrical resistivity, this effect is not permanent, and the resistivity tends to increase over time as the dopant is lost or degrades. mdpi.com The thermal stability of polythiophene composites can be influenced by the concentration of the conductive polymer, with TGA studies showing that thermal stability generally increases with higher polythiophene content. mdpi.com Conversely, incorporating polar side chains, while intended to improve dopant miscibility, can sometimes disrupt the polymer's structural order and reduce electrical conductivity and thermal stability upon doping. rsc.org

| Polymer System | Analysis Method | Key Stability Findings | Reference |

|---|---|---|---|

| Polythiophene (BF₄⁻ doped) | TGA | Two-step thermal degradation: dopant loss followed by backbone degradation. | ias.ac.in |

| Poly(3-hexylthiophene) (P3HT) | Spectroscopy | Degrades upon exposure to simulated sunlight and air. | researchgate.net |

| P3HT (FeCl₃ doped) | Resistivity Measurement | Initial high conductivity decreases over time as the dopant effect fades. | mdpi.com |

| Polythiophene/Polyamide Composite | TGA | Thermal stability increases with increasing polythiophene content. | mdpi.com |

| P3HT with Polar Side Chains | Electrical/Thermal Analysis | Polar side chains can decrease aggregation and reduce conductivity and stability upon doping. | rsc.org |

Role in Conjugated Polymer Backbones for Electronic Applications

The strategic incorporation of this compound into conjugated polymer backbones is crucial for developing materials used in a variety of electronic devices. The bromine atoms at the 2- and 4-positions serve as reactive sites for cross-coupling polymerization reactions, such as Suzuki or Stille coupling, which are foundational methods for synthesizing conjugated polymers. researchgate.netwikipedia.orgorganic-chemistry.org These reactions enable the formation of long, alternating chains of monomer units, creating an extended π-conjugated system which is essential for charge transport. rsc.org

The methyl group at the 3-position, along with the specific 2,4-dibromo substitution pattern, plays a critical role in determining the final properties of the polymer. The substitution pattern influences the polymer's regioregularity—the consistency of the orientation of monomer units within the polymer chain. rsc.org High regioregularity leads to increased crystallinity and improved electronic properties, such as higher charge carrier mobility. rsc.org The presence of the methyl group can also enhance the solubility of the resulting polymer, which is a significant advantage for solution-based processing techniques used in the fabrication of large-area electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics. rsc.orgnih.gov

Research into the reactivity of this compound has shown that the bromine atom at the 5-position (an equivalent position to the 2-position in the context of polymerization) is more reactive in palladium-catalyzed Suzuki cross-coupling reactions than the bromine at the 2-position (equivalent to the 4-position). researchgate.net This selective reactivity can be exploited to control the polymerization process and synthesize well-defined polymer structures. researchgate.net

The resulting polymers, which are derivatives of poly(3-methylthiophene) (P3MT), exhibit semiconducting properties that make them suitable for use as the active layer in electronic devices. researchgate.netresearchgate.net P3MT-based materials are known to be p-type semiconductors, meaning they transport positive charge carriers (holes). researchgate.netresearchgate.net The electronic properties of these polymers, such as the optical bandgap and charge mobility, can be fine-tuned through the synthesis process and the choice of co-monomers. researchgate.net For instance, doped P3MT films have shown an optical bandgap of around 2.7 eV, and devices fabricated with P3MT have demonstrated significant charge mobility, making them attractive for optoelectronic applications. researchgate.net

Studies on the Suzuki cross-coupling reaction of this compound with various arylboronic acids have provided insight into its potential as a monomer. These studies demonstrate the feasibility of creating C-C bonds at the bromine-substituted positions, which is the fundamental step in polymerization. The yields of these reactions vary depending on the specific reactants and conditions, but they confirm the utility of this compound as a building block for more complex molecules and polymers. researchgate.net

| Product Compound | Reactant (Arylboronic Acid) | Yield (%) |

|---|---|---|

| 3a | Phenylboronic acid | 52 |

| 3b | 4-Methoxyphenylboronic acid | 27 |

| 3c | 3-Nitrophenylboronic acid | 45 |

| 3d | 4-Formylphenylboronic acid | 43 |

| 3e | 4-Chlorophenylboronic acid | 51 |

| 3f | 4-(Trifluoromethyl)phenylboronic acid | 49 |

| 3g | Naphthalen-1-ylboronic acid | 63 |

The polymers derived from this compound fall into the category of poly(3-methylthiophene)s (P3MT). The electronic characteristics of these polymers are critical for their performance in electronic devices. Key parameters include the optical bandgap, which determines the energy of light the material can absorb and emit, and the charge carrier mobility, which dictates how efficiently charges move through the material.

| Property | Value | Significance in Electronic Applications | Reference |

|---|---|---|---|

| Optical Bandgap (Undoped) | ~3.28 eV | Determines the energy required to excite an electron; relevant for LEDs and photodetectors. | researchgate.net |

| Optical Bandgap (Doped) | ~2.7 eV | Doping narrows the bandgap, increasing conductivity. | researchgate.net |

| Hole Mobility | Up to 4 x 10-4 cm2/Vs | High mobility is crucial for fast-switching transistors (OFETs) and efficient solar cells. | researchgate.net |

| Photovoltaic Efficiency | ~0.14% (in early devices) | Indicates potential for use in organic solar cells. | researchgate.net |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the properties of organic molecules like 2,4-dibromo-3-methylthiophene. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it a versatile tool for a wide range of molecular property predictions.

A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For this compound, this process would involve using a selected DFT functional (such as B3LYP) and a suitable basis set (like 6-311G(d,p)) to iteratively adjust the positions of the atoms until a minimum on the potential energy surface is located.

Upon successful optimization, a detailed analysis of the geometrical parameters can be performed. This includes bond lengths, bond angles, and dihedral angles. While specific experimental or calculated values for this compound are not available, a theoretical study would yield precise values for these parameters. For context, in related thiophene (B33073) structures, the C-S bond lengths are typically around 1.7 Å, and C-C bonds within the ring vary depending on their position. The C-Br bond lengths would also be a key output of this analysis.

Table 1: Predicted Geometrical Parameters for this compound Specific computational data for this compound is not available in the reviewed literature. The table below illustrates the type of data that would be generated from a DFT structural optimization.

| Parameter | Atom Connection | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | C2-Br | Data not available |

| Bond Length | C4-Br | Data not available |

| Bond Length | C3-C(CH3) | Data not available |

| Bond Length | C-S (average) | Data not available |

| Bond Angle | Br-C2-S | Data not available |

| Bond Angle | Br-C4-C5 | Data not available |

The electronic structure of a molecule is critical to understanding its reactivity and spectroscopic properties. DFT is used to calculate the energies and shapes of the molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, a DFT calculation would provide the specific energy values for these frontier orbitals. The analysis would also include visualizing the spatial distribution of the HOMO and LUMO across the molecule, revealing which atoms are most involved in these key orbitals. In many thiophene derivatives, the HOMO is often localized on the thiophene ring, while the LUMO distribution can be influenced by the substituents.

Table 2: Predicted Electronic Properties for this compound Specific computational data for this compound is not available in the reviewed literature. This table shows the expected outputs from a DFT electronic structure analysis.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Furthermore, DFT is instrumental in elucidating reaction mechanisms. For instance, in reactions like Suzuki cross-coupling, which are common for brominated thiophenes, DFT can be used to model the potential energy surface of the reaction. This allows for the identification of transition states and intermediates, providing a step-by-step understanding of how the reaction proceeds. Such studies can explain the regioselectivity of reactions, predicting which of the two bromine atoms on the thiophene ring is more likely to react first.

Spectroscopic Property Simulation and Prediction

Computational methods are also highly effective in simulating various types of spectra, which can be used to interpret experimental data or to predict the spectral characteristics of a molecule before it is synthesized.

For this compound, DFT calculations can predict its vibrational spectra (Infrared and Raman). This involves calculating the harmonic vibrational frequencies corresponding to the different vibrational modes of the molecule. These predicted spectra can be compared with experimental spectra to confirm the structure of the compound.

Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption peaks in the UV-Vis spectrum. The analysis would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

Table 3: Summary of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,5-dibromo-3-methylthiophene (B84023) |

| Thiophene |

| B3LYP |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2,4-dibromo-3-methylthiophene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

The ¹³C NMR spectrum provides further confirmation of the carbon framework. In a study of (E)-4-Bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline, the carbon signals for the thiophene (B33073) ring were observed at δ 144.1, 129.5, 124.1, and 108.1 ppm. nih.gov For 2,5-dibromo-3-hexylthiophene (B54134), the thiophene carbon signals appear at δ 110.10 and 125.72 ppm. researchgate.net These values provide a reference for the expected chemical shifts in the ¹³C NMR spectrum of this compound.

Table 1: Representative NMR Data for Related Thiophene Compounds

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| (E)-4-Bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline nih.gov | ¹H | 7.31-7.34 (thiophene-H), 2.34 (CH₃) |

| (E)-4-Bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline nih.gov | ¹³C | 144.1, 129.5, 124.1, 108.1 (thiophene-C) |

| 3,5-Dibromo-2-methylthiophene rsc.org | ¹H | 6.86 (thiophene-H), 2.34 (CH₃) |

| 2,5-Dibromo-3-hexylthiophene researchgate.net | ¹³C | 110.10, 125.72 (thiophene-C) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the characterization of this compound and its derivatives, IR spectroscopy confirms the presence of the thiophene ring and the methyl group.

While a specific IR spectrum for this compound is not detailed in the provided search results, the characterization of related compounds provides insight into the expected vibrational frequencies. For instance, the IR spectrum of 3-methylthiophene (B123197) shows characteristic peaks for C-H stretching and bending vibrations of the thiophene ring and the methyl group. chemicalbook.com The synthesis and characterization of various brominated thiophenes consistently utilize IR spectroscopy to confirm the integrity of the thiophene core and the presence of substituents. researchgate.netresearchgate.net

Table 2: Expected IR Absorption Regions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (thiophene ring) | Stretching | ~3100 |

| C-H (methyl group) | Stretching | ~2950-2850 |

| C=C (thiophene ring) | Stretching | ~1500-1400 |

| C-Br | Stretching | ~600-500 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pattern of this compound. The molecular weight of this compound is 255.96 g/mol . nih.gov

In the mass spectrum, the molecular ion peak ([M]⁺) would be expected to appear at m/z corresponding to the molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ would be observed, with relative intensities of approximately 1:2:1, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation analysis provides further structural information. For example, in the mass spectrum of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, prominent fragments corresponding to the loss of one bromine atom ([M-Br]⁺) and both bromine atoms ([M-2Br]⁺) are observed. nih.gov Similarly, for 2,5-dibromo-3-hexylthiophene, fragments corresponding to the loss of a bromine atom and the hexyl group have been identified. researchgate.net These patterns help to confirm the presence and location of the substituents on the thiophene ring.

Table 3: Mass Spectrometry Data for Related Brominated Thiophenes

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|

| (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline nih.gov | 357.33 [M+H]⁺, 358.23 [M+2]⁺, 360.33 [M+4]⁺ | 277.96 [M-Br]⁺, 199.05 [M-2Br]⁺ |

| 2,5-Dibromo-3-hexylthiophene researchgate.net | 337.32 [M]⁺ | 257.42 [M-Br]⁺, 172.42 [M-C₆H₁₃]⁺ |

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas chromatography (GC) is a vital technique for assessing the purity of this compound and for monitoring the progress of its synthesis. chemicalbook.com By separating the components of a mixture based on their volatility and interaction with a stationary phase, GC can effectively quantify the desired product and any impurities.

In the synthesis of this compound, GC analysis revealed a product mixture containing 89% this compound, along with 9% 4,5-dibromo-3-methylthiophene and 2% 4-bromo-3-methylthiophene as impurities. chemicalbook.com This demonstrates the utility of GC in determining the isomeric purity of the final product. Furthermore, GC is employed to monitor the reaction progress in the synthesis of other brominated thiophenes, such as 2-bromo-3-methylthiophene (B51420) and 2,5-dibromo-3-methylthiophene (B84023), ensuring optimal reaction conditions and yield. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, bromine, and sulfur) in this compound, serving as a fundamental verification of its empirical and molecular formula, C₅H₄Br₂S. nih.gov This technique is crucial for confirming the purity and identity of a newly synthesized compound.

For instance, in the characterization of a related compound, ethyl 2,2-dibromo-2-methyl-2-butenoate, elemental analysis was performed, and the found percentages of carbon, hydrogen, and bromine were in close agreement with the calculated values. orgsyn.org Similarly, for derivatives of 2,5-dibromo-3-hexylthiophene and (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline, the experimentally determined elemental compositions matched the calculated values, confirming their molecular formulas. nih.govresearchgate.net

Table 4: Theoretical Elemental Composition of this compound (C₅H₄Br₂S)

| Element | Symbol | Atomic Weight | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 23.47 |

| Hydrogen | H | 1.01 | 1.57 |

| Bromine | Br | 79.90 | 62.44 |

| Sulfur | S | 32.07 | 12.54 |

Emerging Research Perspectives and Future Directions

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of 2,4-dibromo-3-methylthiophene often involves multi-step procedures that may utilize harsh reagents like elemental bromine. chemicalbook.com A common route starts with 3-methylthiophene (B123197), which is first exhaustively brominated to 2,4,5-tribromo-3-methylthiophene and subsequently undergoes selective reduction with zinc dust to yield the desired product. chemicalbook.com While effective, this pathway presents opportunities for improvement in line with the principles of green chemistry.

Future research is geared towards developing more atom-economical and environmentally benign synthetic methods. This includes exploring the use of alternative brominating agents such as N-bromosuccinimide (NBS), which is known for its high selectivity in the synthesis of other brominated 3-methylthiophenes like 2-bromo-3-methylthiophene (B51420) and 2,5-dibromo-3-methylthiophene (B84023). researchgate.net The development of catalytic C-H activation and bromination protocols represents a significant frontier. Such methods could potentially allow for the direct and regioselective bromination of 3-methylthiophene, minimizing waste and avoiding the need for over-bromination and subsequent reduction steps. Another sustainable approach could involve the controlled partial debromination of more readily available polybrominated thiophenes using eco-friendly reducing agents or electrochemical methods. google.com

Table 1: Comparison of Synthetic Strategies for Brominated Thiophenes

| Method | Starting Material | Key Reagents | Key Characteristics | Reference |

|---|

| Bromination/Reduction | 3-Methylthiophene | 1. Bromine, Acetic Acid 2. Zinc Dust | Two-step process; involves over-bromination followed by selective reduction; uses hazardous elemental bromine. | chemicalbook.com | | Selective Bromination | 3-Methylthiophene | N-Bromosuccinimide (NBS) | Often more selective and uses a safer brominating agent than elemental bromine. | researchgate.net | | Reductive Debromination | 2,3,4,5-Tetrabromothiophene | Zinc Powder, Acetic Acid | Useful for producing specific isomers from polybrominated precursors. | google.com | | Successive Lithiation/Bromination | Thiophene (B33073) | n-BuLi, Electrophiles, Bromine | Multi-step but highly versatile for creating complex, specifically substituted thiophenes. | mdpi.com |

Exploration of Unprecedented Derivatization Reactions

The two bromine atoms at the C2 and C4 positions of this compound possess differential reactivity, which is a key area for exploratory chemistry. This difference allows for selective, sequential functionalization, opening pathways to complex molecules that are otherwise difficult to access. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, are primary tools for this purpose. jcu.edu.aunih.gov

Research into the Suzuki cross-coupling of the related 2,5-dibromo-3-methylthiophene has shown that substitution occurs selectively at the 5-position, demonstrating the powerful influence of the methyl group on reactivity. researchgate.net Similar regioselectivity can be anticipated for the 2,4-dibromo isomer, where the C2 position is generally more reactive in palladium-catalyzed couplings than the C4 position. This allows for the stepwise introduction of different aryl or alkyl groups, creating unsymmetrically substituted thiophenes.

Beyond standard cross-couplings, there is potential for exploring less common transformations. For instance, brominated thiophenes can participate in oxidative cycloaddition reactions to form building blocks for larger polycyclic aromatic systems like anthraquinones. mdpi.com Further research could uncover novel catalytic cycles or reaction conditions that enable unprecedented transformations, such as direct C-Br bond amination, cyanation, or alkoxylation, tailored to the specific electronic environment of the this compound core.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent Class | Bond Formed | Potential Application | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic Acids | C-C | Synthesis of oligothiophenes, functional polymers | nih.govresearchgate.net |

| Stille Coupling | Organotin Compounds | C-C | Creation of conjugated polymers and complex molecules | jcu.edu.aunih.gov |

| Kumada Coupling | Grignard Reagents | C-C | Alkylation and arylation of the thiophene core | jcu.edu.aunih.gov |

| Oxidative Cycloaddition | Naphthoquinones | C-C | Formation of bromoanthraquinones | mdpi.com |

Integration into Advanced Functional Materials Architectures

Thiophene-based units are fundamental components of organic functional materials used in optoelectronic devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). acs.org this compound is an ideal precursor for creating tailored π-conjugated systems for these applications. The two bromine sites allow for the programmed extension of the molecule in two dimensions, facilitating the synthesis of both linear and branched oligomers and polymers.

The derivatization reactions discussed previously are the key to this integration. By reacting this compound with various di-boronic acids or di-stannyl compounds, novel conjugated polymers can be synthesized. The 3-methyl group is not merely a spectator; it enhances the solubility of the resulting polymers, which is crucial for solution-based processing, and influences the solid-state packing and morphology, which directly impacts device performance.

Future work will likely focus on using this compound to construct highly defined, complex architectures. This could include the synthesis of star-shaped molecules or dendrimers for light-harvesting applications or the creation of cross-linked polymer networks for enhanced stability in flexible electronic devices. The ability to perform selective, stepwise functionalization allows for the creation of donor-acceptor type structures within a single molecule, a critical design strategy for tuning the electronic and optical properties of materials for photovoltaics. acs.org

Interdisciplinary Research Opportunities in Organic and Materials Chemistry

The journey of this compound from a simple chemical building block to a component in a high-performance electronic device epitomizes the synergy between organic chemistry and materials science. This interdisciplinary connection presents numerous future research opportunities.

A significant area is the use of computational chemistry, such as Density Functional Theory (DFT), to predict the electronic and optical properties of novel derivatives before they are synthesized. researchgate.netnih.gov This theoretical insight can guide synthetic chemists to target molecules with the most promising characteristics (e.g., optimal HOMO/LUMO energy levels for OPVs), saving significant time and resources. This feedback loop—where theoretical prediction informs synthetic strategy, and experimental results refine theoretical models—is a powerful paradigm for accelerated materials discovery.

Furthermore, the functionalization of the thiophene core can be tailored for applications beyond electronics. By introducing specific recognition motifs via coupling reactions, derivatives of this compound could be developed as chemosensors. The thiophene unit can act as a fluorophore whose signal is modulated by the binding of an analyte. This bridges synthetic chemistry with analytical science and has potential applications in environmental monitoring and medical diagnostics. The exploration of the biological activity of novel thiophene derivatives, as seen with related compounds, opens yet another interdisciplinary frontier with pharmacology. researchgate.netresearchgate.net

Compound Index

Q & A

Basic: What are the optimal synthetic routes for preparing 2,4-dibromo-3-methylthiophene?

Methodological Answer:

The synthesis typically involves bromination of 3-methylthiophene. A validated approach includes:

- Step 1: Dissolve 3-methylthiophene in dry benzene under inert conditions (argon/nitrogen).

- Step 2: Add bromine (2 equivalents) dropwise at 0°C with stirring, followed by reflux for 10–12 hours to ensure complete di-substitution.

- Step 3: Quench the reaction with ice water, separate organic layers, and dry over anhydrous CaCl₂.

- Step 4: Purify via vacuum distillation (e.g., 76–78°C at 0.75 mmHg) or column chromatography (silica gel, hexane/ethyl acetate).

Yield optimization (~84%) is achievable by monitoring HBr evolution during reflux .

Key Data:

- Reaction Monitoring: Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1).

- Purity Validation: NMR (δ 2.46 ppm for CH₃, δ 7.61 ppm for thiophene protons) and elemental analysis (C: 23.64%, Br: 62.44%) .

Basic: How to characterize this compound using spectroscopic methods?

Methodological Answer:

- NMR Analysis:

- IR Spectroscopy: Bands at 830–815 cm⁻¹ (C-Br stretch) and 2910 cm⁻¹ (C-H stretch in CH₃) .

- Mass Spectrometry: Molecular ion [M⁺] at m/z 252 (C₅H₄Br₂S) with isotopic patterns confirming bromine .

Validation: Cross-reference with PubChem data for analogous bromothiophenes (e.g., 4,5-dibromo-3-methylthiophene-2-carboxylic acid) .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

- Stability: Susceptible to light and moisture. Decomposes via debromination above 150°C.

- Storage:

- Short-term: Store in amber vials under argon at 4°C.

- Long-term: Use vacuum-sealed containers with desiccants (e.g., molecular sieves) at -20°C.

- Handling: Avoid prolonged exposure to air; use gloveboxes for sensitive reactions .

Advanced: How to address regioselectivity challenges in bromination of 3-methylthiophene?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors:

- Electronic Effects: The methyl group at C3 directs bromine to C2 and C4 via inductive effects.

- Steric Hindrance: Use bulky solvents (e.g., CCl₄) to favor para-substitution.

- Computational Validation: Perform DFT calculations (e.g., Gaussian09) to map electron density and predict reactive sites .

Case Study: In 3-methylthiophene bromination, regioselectivity ratios (2,4- vs. 2,5-) can reach 9:1 under controlled conditions .

Advanced: How can this compound be applied in organic electronics?

Methodological Answer:

- Organic Semiconductors:

- Step 1: Couple with thiophene monomers via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃) to form π-conjugated polymers.

- Step 2: Fabricate thin films via spin-coating (2000 rpm, 30 sec) and measure conductivity (4-probe method).

- Optoelectronic Properties: UV-Vis (λₐᵦₛ ~350 nm) and cyclic voltammetry (HOMO/LUMO: -5.3/-2.8 eV) .

Data Contradictions: Reported conductivity varies (10⁻⁴–10⁻² S/cm); optimize by annealing films at 150°C .

Advanced: How to resolve conflicting literature data on reaction yields?

Methodological Answer:

- Case Example: A study reports 84% yield , while others cite ≤70%.

- Root Cause Analysis: Variations in bromine stoichiometry (1.8–2.2 eq.), reaction time (8–12 hr), or purification methods.

- Validation: Replicate conditions with strict inert atmosphere and calibrated thermocouples.

- Statistical Tools: Use ANOVA to compare yield distributions across labs .

Advanced: What computational methods predict reactivity of brominated thiophenes?

Methodological Answer:

- DFT Modeling:

- Software: Gaussian09 or ORCA.

- Parameters: B3LYP/6-31G(d) for geometry optimization; NBO analysis for charge distribution.

- Machine Learning: Train models on PubChem datasets (e.g., bond dissociation energies of C-Br bonds) .

Outcome: Predict activation barriers for debromination (~25 kcal/mol) .

Advanced: How to evaluate biological activity of this compound derivatives?

Methodological Answer:

- Step 1: Synthesize derivatives (e.g., amides via Schotten-Baumann reaction).

- Step 2: Screen against bacterial models (e.g., E. coli MIC assays) or cancer cell lines (MTT assay).

- Mechanistic Studies: Use fluorescence quenching to track DNA intercalation .

Data Interpretation: Compare IC₅₀ values with control compounds (e.g., 5-fluorouracil) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.